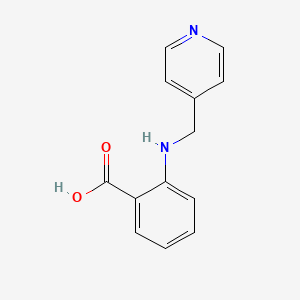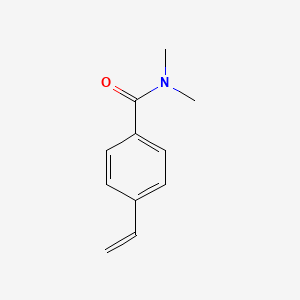![molecular formula C14H14N2O2 B3120657 Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate CAS No. 267891-88-3](/img/structure/B3120657.png)
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate derivatives have been studied for their corrosion inhibition properties. In a 2016 study, a derivative containing multiple pyridine and benzene rings demonstrated mixed-type inhibition and followed Langmuir adsorption isotherm in 1.0 M HCl solutions. Surface analysis techniques like SEM-EDX and XPS were employed, and the study also involved quantum chemical calculations and molecular dynamic simulations (Ji et al., 2016).
Photophysical Properties
In 2017, research on pyridyl-substituted benzamides related to this compound explored their photophysical properties. These compounds displayed luminescence in both solution and solid states, with their aggregation-enhanced emission (AEE) behavior varying with solvent polarity. Their mechanochromic properties and multi-stimuli responsiveness were also observed (Srivastava et al., 2017).
Medicinal Chemistry
A study in 2012 synthesized new derivatives of this compound and tested their effects on collagen-induced platelet aggregation and DNA-dependent protein kinase (DNA-PK) inhibition. One compound showed significant inhibitory activity on platelet aggregation, suggesting potential medicinal applications (Ihmaid et al., 2012).
Catalysis
A 2002 study synthesized zinc complexes with ligands including this compound derivatives. These complexes were found to be effective catalysts in aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre et al., 2002).
Coordination Chemistry
Research on binuclear molecules involving this compound derivatives demonstrated interesting coordination chemistry. The study described the molecular structure and intermolecular interactions, providing insights into coordination spheres and crystal packing (Basu Baul et al., 2013).
Biological Imaging
In 2006, a study involved the synthesis of Zinpyr family sensors, including derivatives of this compound. These sensors displayed midrange affinity for Zn(II) and were used in biological imaging applications, demonstrating cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2006).
Safety and Hazards
While specific safety and hazard information for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and storing in cool, well-ventilated places .
Propiedades
IUPAC Name |
methyl 2-(pyridin-4-ylmethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-4-2-3-5-13(12)16-10-11-6-8-15-9-7-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNHZZBEKCHKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197336 | |
| Record name | Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
267891-88-3 | |
| Record name | Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267891-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[(4-pyridinylmethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

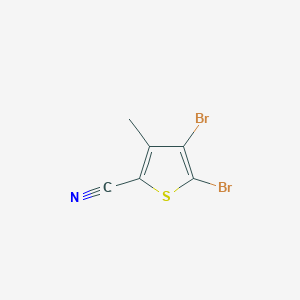

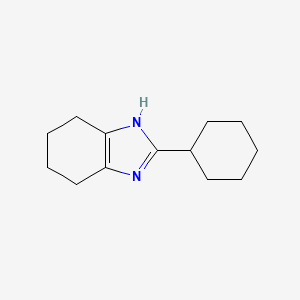
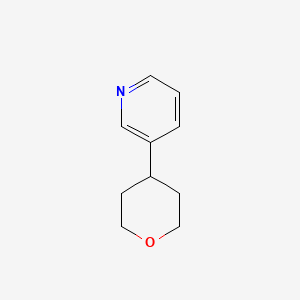
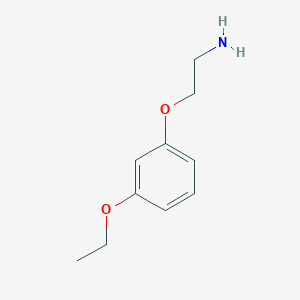
![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)
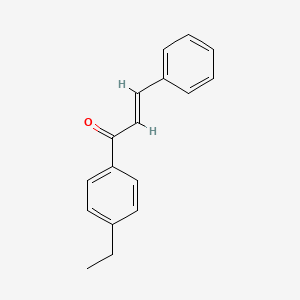
![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)

